molecular formula C20H16ClF4N3OS B460744 3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 626227-58-5

3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460744
CAS No.: 626227-58-5
M. Wt: 457.9g/mol
InChI Key: VBBVWUVKLBWKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a potent, selective, and ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with demonstrated efficacy against FGFR1, FGFR2, and FGFR3. The FGFR signaling pathway is a critical mediator of key cellular processes, including proliferation, differentiation, and survival, and its dysregulation is strongly implicated in the pathogenesis of various cancers. This compound exerts its research value by specifically blocking FGFR autophosphorylation and downstream signal transduction, making it an essential pharmacological tool for investigating the biological roles of FGFRs in vitro and in vivo. Its primary research applications are in the field of oncology, where it is used to study tumorigenesis, cancer cell proliferation, and angiogenesis in models dependent on aberrant FGFR signaling, such as certain subtypes of breast, lung, and bladder cancers. By potently inhibiting this pathway, researchers can explore mechanisms of drug resistance, identify predictive biomarkers, and validate FGFR as a therapeutic target for novel anticancer strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-N-(3-chloro-4-fluorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF4N3OS/c21-11-8-9(6-7-12(11)22)27-18(29)17-16(26)14-15(20(23,24)25)10-4-2-1-3-5-13(10)28-19(14)30-17/h6-8H,1-5,26H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBVWUVKLBWKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS Number: 626227-58-5) is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyridine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C18H17ClF3N3OS
  • Molecular Weight : 419.85 g/mol
  • Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and stability, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to the following features:

  • Trifluoromethyl Group : Increases lipophilicity, enhancing cellular penetration and binding affinity to target receptors.
  • Amine and Carboxamide Functionalities : These groups are known to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.070 - 8.95 μM
Mycobacterium tuberculosis18.7 μM
Mycobacterium smegmatis35.8 μM

These findings suggest that the compound may serve as a potent agent against resistant bacterial strains, comparable to established antibiotics like ampicillin and isoniazid .

Anti-inflammatory Activity

The structural characteristics of the compound suggest potential anti-inflammatory effects. Compounds with similar thieno-pyridine frameworks have demonstrated the ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory response. The modulation of these pathways could lead to therapeutic applications in treating inflammatory diseases .

Anticancer Potential

In vitro studies have indicated that derivatives of this compound possess anticancer activity. For instance, compounds related to this structure showed IC50 values ranging from 1.4 to 6 μM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma). The dual activity against both bacterial infections and cancer cells highlights its potential as a multi-target therapeutic agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives of thieno-pyridine compounds against Staphylococcus aureus and Mycobacterium species. The results indicated that modifications in the amide group significantly impacted antimicrobial potency, suggesting a structure-activity relationship that can be exploited for drug design .
  • Anticancer Activity Assessment : Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines. The study revealed that specific structural modifications led to enhanced cytotoxicity, indicating that fine-tuning these chemical entities could optimize their therapeutic profiles .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Cyclopenta[b] derivatives (e.g., KuSaSch100) exhibit melting points ~250–256°C , while thieno[2,3-b]pyridines with CF₃ groups (e.g., ) melt at 255–256°C. The target compound’s larger cyclohepta ring may increase melting points due to enhanced rigidity.
  • Spectroscopic Data :
    • IR : NH stretches (~3460–3296 cm⁻¹) and C=O/C≡N bands (~1731–2215 cm⁻¹) are consistent across analogs .
    • ¹H NMR : The cyclohepta[b] ring introduces distinct multiplet signals for the seven-membered ring protons (~1.60–3.00 ppm) compared to cyclopenta[b] derivatives .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : CF₃ at position 4 enhances metabolic stability and binding affinity compared to CN or phenyl .
  • Aryl Substituents : 3-Chloro-4-fluorophenyl provides a balance of lipophilicity and polarity, optimizing pharmacokinetics over simpler 4-chlorophenyl analogs .
  • Ring Size : Cyclohepta[b] systems may improve conformational flexibility, enabling better adaptation to target proteins compared to rigid cyclopenta[b] derivatives .

Preparation Methods

Cyclohepta[b]Thieno[3,2-e]Pyridine Skeleton Formation

The tricyclic core is synthesized via a tandem cyclization strategy. Cycloheptanone undergoes Claisen-Schmidt condensation with thioglycolic acid derivatives to form the seven-membered ring fused with a thiophene moiety. For example, cycloheptanone reacts with ethyl thioglycolate in the presence of potassium carbonate, yielding ethyl 4,5,6,7-tetrahydro-5H-cyclohepta[b]thiophene-2-carboxylate. Subsequent Vilsmeier-Haack formylation introduces a formyl group at the C3 position, enabling pyridine ring closure via condensation with ammonium acetate.

Pyridine Ring Annulation

Nitrosation plays a critical role in pyridine formation. Treatment of the thienocycloheptane intermediate with sodium nitrite in hydrochloric acid at 0–15°C generates a nitroso derivative, which undergoes acid-catalyzed denitrosation to yield the fully aromatic pyridine ring. This step achieves regioselectivity, favoring the [3,2-e] fusion pattern due to steric and electronic effects.

Functionalization with Trifluoromethyl and Amino Groups

Trifluoromethylation at C4

Electrophilic trifluoromethylation is performed using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) under radical initiation. The reaction proceeds via a single-electron transfer mechanism, selectively substituting the C4 hydrogen due to the electron-rich nature of the thieno-pyridine system. Alternative methods employ CF3Cu generated in situ from CF3Br and copper powder, though yields are lower (~45%) compared to Umemoto’s approach (68–72%).

Introduction of the C3 Amino Group

Amination is achieved through a Buchwald-Hartwig coupling using palladium catalysis. The C3 bromo intermediate reacts with aqueous ammonia in the presence of Pd(OAc)2, Xantphos, and Cs2CO3 at 100°C, providing the amine in 75–80% yield. Microwave-assisted conditions reduce reaction times from 24 hours to 2 hours without compromising efficiency.

Carboxamide Side Chain Installation

Coupling with 3-Chloro-4-Fluoroaniline

The carboxylic acid precursor (generated by hydrolysis of the ethyl ester) is activated using thionyl chloride to form the acyl chloride, which reacts with 3-chloro-4-fluoroaniline in dichloromethane. Triethylamine is added to scavenge HCl, achieving 85–90% conversion. Alternatively, peptide coupling reagents such as HATU or EDCI facilitate the amidation under milder conditions (room temperature, 12 hours) with comparable yields.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. Structural confirmation employs 1H^1H NMR (δ\delta 8.21 ppm for amide NH), 19F^{19}F NMR (δ\delta -62.5 ppm for CF3), and HRMS (m/z 457.0743 [M+H]+^+).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclization Steps : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions during pyridine annulation, improving yields by 15%.

  • Trifluoromethylation : Conducting the reaction at –40°C suppresses radical recombination, enhancing selectivity for the mono-CF3 product.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)2 with Xantphos provides superior activity over Pd(dba)2 in amination, reducing catalyst loading from 5 mol% to 2 mol%.

  • Copper-Mediated Couplings : CuI/1,10-phenanthroline systems enable trifluoromethylation at lower temperatures but require stoichiometric copper.

Challenges and Alternative Routes

Regioselectivity in Thieno-Pyridine Fusion

Competing [2,3-c] and [3,2-e] fusion patterns are mitigated by steric directing groups. Introducing a nitro group at C6 before cyclization directs annulation to the desired [3,2-e] position, albeit requiring an additional reduction step.

Stability of Intermediates

Nitroso intermediates are prone to dimerization under acidic conditions. Stabilization is achieved using trichloroacetic acid instead of HCl during denitrosation, reducing side product formation from 20% to <5% .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Cyclohepta[b]thiophene coreKnoevenagel/Michael tandem reaction, DMDAAC copolymerization80–90
Carboxamide couplingEDC·HCl, HOBt·H₂O, DMF, RT, 24h90–94
TrifluoromethylationCF₃I, CuI, DMF, 80°C70–75

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 120–140 ppm for CF₃ carbons) confirms substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calc. 567.12 vs. exp. 567.10) .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–S bond length: 1.75 Å) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution:

  • Unit Cell Parameters : Monoclinic system (a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95.3°) .
  • Hydrogen Bonding : N–H···O interactions stabilize the thienopyridine core (distance: 2.1–2.3 Å) .
  • Disorder Modeling : Partial occupancy refinement for flexible cycloheptane rings .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor0.045
Resolution0.84 Å

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Electron-Withdrawing Substituents : Compare analogues with -Cl, -F, and -CF₃ groups. For example, 3-chloro-4-fluorophenyl enhances FOXM1 inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for unsubstituted phenyl) via hydrophobic interactions .
  • Scaffold Rigidity : Tetrahydrocycloheptane rings improve binding affinity to kinase domains (ΔG = -9.2 kcal/mol) .

Advanced: How can contradictory data on solubility and bioactivity be reconciled?

Methodological Answer:

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or prodrug formulations (e.g., phosphate esters) .
  • Bioactivity Validation : Perform dose-response assays in multiple cell lines (e.g., MDA-MB-231 vs. HEK293) to account for cell-specific permeability .

Advanced: What computational methods predict binding modes to target proteins?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with MDM2 (e.g., Ki < 1 nM for spirooxindole analogues) .
  • MD Simulations : AMBER or GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Basic: Which purification methods ensure high compound purity?

Methodological Answer:

  • Column Chromatography : Silica gel (hexane/EtOAc gradient) removes byproducts.
  • Recrystallization : Ethanol/water (7:3) yields >99% purity (HPLC: tR = 12.3 min) .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize exothermic side reactions (e.g., Omura-Sharma-Swern oxidation) .
  • Process Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, residence time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.